2-(Methylamino)propan-1-ol hydrochloride
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Overview
Description
2-(Methylamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C4H12ClNO. It is a derivative of propanol, where a methylamino group is attached to the second carbon atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)propan-1-ol hydrochloride typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
Hydrolysis: The N-[1-(chloromethyl)propyl] acetyl chloroamine undergoes hydrolysis to form N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: The N-[1-(chloromethyl)propyl] acetamide is further hydrolyzed to yield 2-(Methylamino)propan-1-ol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, high yield, and product purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
2-(Methylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the formulation of metal-working lubricant oils and as an antimicrobial agent
Mechanism of Action
The mechanism of action of 2-(Methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but with an amino group instead of a methylamino group.
2-Methyl-2-(methylamino)propan-1-ol: Similar structure but with an additional methyl group on the second carbon atom
Uniqueness
2-(Methylamino)propan-1-ol hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-(methylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLYDAGNAVKVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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